molecular formula C15H11N9O B2886057 N-(4-(1H-tetrazol-1-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351622-98-4

N-(4-(1H-tetrazol-1-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2886057
CAS No.: 1351622-98-4
M. Wt: 333.315
InChI Key: OJCXDHGAGBLKNU-UHFFFAOYSA-N
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Description

N-(4-(1H-Tetrazol-1-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a sophisticated multi-heterocyclic compound designed for medicinal chemistry and drug discovery research. Its structure incorporates three distinct nitrogen-containing aromatic systems—tetrazole, pyrazole, and pyridazine—known as "privileged scaffolds" in the development of biologically active molecules. The strategic fusion of these motifs is a common approach in molecular hybridization to create new chemical entities with enhanced potential for targeting various enzymes and receptors . The tetrazole ring is a well-characterized bioisostere for carboxylic acids and other acidic groups, imparting metabolic stability and improving pharmacokinetic properties in drug candidates . This ring system, along with the pyrazole and pyridazine components, is frequently found in compounds with a broad spectrum of pharmacological activities, including anticonvulsant , antibacterial , and anticancer effects . The planar nature of the pyridazine core, as observed in closely related structures, suggests a capacity for intermolecular interactions such as π-π stacking, which can be critical for binding to biological targets . This compound is an invaluable tool for researchers investigating new therapeutic agents, particularly for central nervous system disorders and infectious diseases. It serves as a key intermediate for constructing more complex molecular architectures and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

Properties

IUPAC Name

6-pyrazol-1-yl-N-[4-(tetrazol-1-yl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N9O/c25-15(13-6-7-14(20-19-13)23-9-1-8-17-23)18-11-2-4-12(5-3-11)24-10-16-21-22-24/h1-10H,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCXDHGAGBLKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that combines the pharmacologically active moieties of tetrazole and pyrazole. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₁N₉O
  • Molecular Weight : 333.31 g/mol
  • CAS Number : 1351622-98-4

The structure features a pyridazine core substituted with both tetrazole and pyrazole rings, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to:

  • Inhibition of Key Enzymes : Similar compounds have shown inhibitory effects on various enzymes involved in inflammatory pathways.
  • Receptor Binding : Molecular docking studies suggest a strong binding affinity to specific receptors related to pain and inflammation, such as COX enzymes and other inflammatory mediators .

Antitumor Activity

Research indicates that derivatives containing pyrazole and tetrazole moieties exhibit significant antitumor properties. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cell lines through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key signaling pathways (e.g., BRAF(V600E), EGFR) associated with tumor growth .

Table 1 summarizes the cytotoxic effects observed in various studies:

CompoundCell Line TestedIC50 (µM)Reference
4cHCT116201.45
4cA43144.77
Pyrazole DerivativeMCF-7Synergistic with Doxorubicin

Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties, which may be mediated through:

  • Inhibition of pro-inflammatory cytokines.
  • Reduction of edema in carrageenan-induced models .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on Pain Relief :
    • Objective : To evaluate the analgesic effects in animal models.
    • Findings : The compound significantly reduced pain responses in models of acute pain, suggesting its potential as an analgesic agent .
  • Anticancer Activity Assessment :
    • Objective : To assess cytotoxicity against breast cancer cell lines.
    • Results : The compound demonstrated notable cytotoxic effects, particularly when combined with established chemotherapeutics like doxorubicin, indicating potential for use in combination therapies .

Comparison with Similar Compounds

Key Observations:

Pyrazole is conserved across analogs, suggesting its role in target engagement (e.g., hydrogen bonding or π-π interactions) .

Pharmacological Potential: Unlike 18F-FAPPT (a validated SCD-1 radiotracer), the target compound lacks fluorine labeling but shares a pyridazine-carboxamide scaffold, hinting at possible enzyme-targeting applications .

Physicochemical and Crystallographic Properties

  • Planarity and Hydrogen Bonding : The pyridazine core in analogs like N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine exhibits near-planar geometry (r.m.s. deviation = 0.044 Å) with intramolecular C–H⋯N bonds and π-π stacking (3.68 Å distance) . The tetrazole group in the target compound may introduce additional hydrogen-bonding motifs, influencing crystal packing or solubility.

Q & A

Q. Critical Considerations :

  • Purification via column chromatography (silica gel, EtOAc/hexane gradient) is essential due to polar byproducts .

Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Q. Basic

  • ¹H/¹³C NMR : Assign peaks for pyridazine (δ 8.5–9.0 ppm), pyrazole (δ 7.5–8.2 ppm), and tetrazole (δ 9.2–9.5 ppm). Integration ratios validate substituent stoichiometry .
  • HRMS (ESI+) : Confirm molecular ion [M+H]⁺ (calc. for C₁₉H₁₄N₈O: 394.1294). Isotopic patterns distinguish Cl/Br impurities .
  • IR Spectroscopy : Detect carboxamide C=O stretch (~1660 cm⁻¹) and tetrazole C-N vibrations (~1450 cm⁻¹) .
  • HPLC-PDA : Purity >95% using a C18 column (MeCN/H₂O + 0.1% TFA, 1.0 mL/min) .

How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the molecular structure of this compound?

Q. Advanced

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (EtOH/water). SHELX software refines bond lengths/angles, confirming:
    • Planarity of the pyridazine ring (deviation <0.02 Å).
    • Dihedral angles between pyridazine and tetrazole-phenyl groups (~45–60°), impacting π-π stacking .
  • Disorder Modeling : SHELXL handles rotational disorder in the pyrazole ring using PART instructions .
  • Validation : Check R-factor (<5%), residual density (<0.3 eÅ⁻³), and CCDC deposition (e.g., CCDC 1234567) .

What strategies are effective in addressing contradictory bioactivity data across different in vitro assays for this compound?

Q. Advanced

  • Assay-Specific Factors :
    • Solubility : Use DMSO stock solutions ≤0.1% to avoid precipitation in cell-based assays. Confirm solubility via dynamic light scattering .
    • Metabolic Stability : Compare microsomal stability (human vs. murine) to explain species-dependent IC₅₀ variations .
  • Target Engagement : Employ SPR (surface plasmon resonance) to measure direct binding kinetics (Kd) to kinase targets, resolving discrepancies between enzymatic vs. cellular assays .
  • Data Normalization : Use Z’-factor >0.5 to validate high-throughput screening (HTS) reliability .

What computational methods can predict the binding affinity of this compound to kinase targets, and how do they align with experimental IC50 values?

Q. Advanced

  • Molecular Docking (AutoDock Vina) : Dock into ATP-binding pockets (e.g., JAK2, PDB: 4D1S). Pyridazine forms H-bonds with hinge region (Glu930), while tetrazole enhances hydrophobic interactions .
  • MD Simulations (GROMACS) : 100-ns simulations assess stability of ligand-protein complexes. RMSD <2 Å correlates with lower IC₅₀ (~50 nM) .
  • QSAR Models : Use CoMFA/CoMSIA to optimize substituents (e.g., replacing tetrazole with carboxylate improves selectivity) .

How can researchers optimize the pharmacokinetic profile of this compound while maintaining bioactivity?

Q. Advanced

  • Prodrug Design : Introduce acetyl-protected tetrazole (logP reduction from 2.5 to 1.8) to enhance solubility .
  • Crystal Engineering : Polymorph screening (via solvent evaporation) identifies Form II (melting point 215°C) with improved bioavailability .
  • Metabolic Blocking : Fluorination at pyridazine C-5 position reduces CYP3A4-mediated oxidation (t₁/₂ increased from 2h to 6h in rat plasma) .

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